Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

Lipophilicity CNS drug design Blood-brain barrier

Researchers pursuing next-generation antiglutamate therapeutics face limited commercial access to 3-substituted-2-imino-benzothiazolines with optimized physicochemical profiles. This 6-n-butyl-2-imino-benzothiazoline acetate (CAS 1334373-12-4) directly addresses that gap as a rationally designed scaffold for systematic SAR exploration. • Validated scaffold class: 2-imino-3-substituted benzothiazolines demonstrate up to 3.2-fold improved in vivo ED₅₀ versus 2-aminobenzothiazoles in anticonvulsant models. • Favorable drug-like properties: XLogP3 = 3.8 (predicted BBB penetration), TPSA = 78.7 Ų, MW = 278.37. • Prodrug handle: The N3-methyl ester is hydrolytically labile, enabling facile conversion to carboxylic acid or amide derivatives for systematic SAR. • Hydrobromide salt (CAS 1351596-78-5) also available for enhanced aqueous solubility in pharmacokinetic studies.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
Cat. No. B13240398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate
Molecular FormulaC14H18N2O2S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC
InChIInChI=1S/C14H18N2O2S/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2/h6-8,15H,3-5,9H2,1-2H3
InChIKeySTQHHMXMXVJRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate – Identity and Procurement


Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (CAS 1334373-12-4) is a 2-imino-3-substituted benzothiazoline derivative belonging to the 3(2H)-benzothiazoleacetic acid ester family [1]. It features a 6-n-butyl substituent on the benzothiazole ring, a 2-imino group, and a methyl acetate side chain at the N3 position, giving it a molecular weight of 278.37 g/mol [1]. Its hydrobromide salt (CAS 1351596-78-5) is also commercially available . This scaffold is structurally related to the neuroprotective agent riluzole but differs in the 6-substituent (n-butyl vs. trifluoromethoxy) and the N3 functionalization pattern, placing it within a subclass of 3-substituted-2-imino-benzothiazolines known for potent in vivo antiglutamate activity [2].

Scaffold 2-Imino-3-substituted benzothiazoline chemotype
Salt Forms Free base and hydrobromide salt available
Use Context Glutamate signaling pathway studies

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate – Risks of Generic Substitution


Within the 2-imino-benzothiazoline chemotype, both the 6-position substituent and the N3 side chain independently and synergistically modulate lipophilicity, target binding, and in vivo potency [1]. The Jimonet et al. study demonstrated that 6-substituent identity (CF₃, OCF₃, OCF₂CF₃ vs. alkyl) shifts anticonvulsant ED₅₀ values by ≥2-fold, while N3-substitution with alkylthioalkyl or sulfinylalkyl chains can boost potency up to 3-fold relative to the parent 2-aminobenzothiazole core [1]. Consequently, replacing the 6-n-butyl group with a 6-CF₃ or 6-OCF₃ analog, or altering the N3-methyl acetate to a simple alkyl chain, is predicted to substantially alter both physicochemical and pharmacological profiles [2][3].

6-Substituent Shift Replacing 6-n-butyl with 6-CF₃ or 6-OCF₃ may alter lipophilicity and reported target engagement.
N3 Side-Chain Modification Exchanging N3-methyl acetate for a simple alkyl chain can shift pathway-response and metabolic stability context.
2-Amino vs 2-Imino Core 2-Aminobenzothiazole analogs (riluzole class) may not reproduce the pathway-response profile of 2-imino scaffold.

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate – Procurement Differentiation Evidence


Lipophilicity Advantage Over Riluzole for Blood-Brain Barrier Penetration

The target compound exhibits an XLogP3 value of 3.8, which is 1.52 log units higher than that of the clinically approved analog riluzole (XLogP = 2.28) [1][2]. In CNS drug discovery, a logP between 3 and 5 is generally considered optimal for passive blood-brain barrier permeation, whereas riluzole's logP of 2.28 falls below this window [3]. This difference suggests the target compound may achieve higher brain-to-plasma concentration ratios than riluzole at equivalent systemic exposure.

Lipophilicity Comparison
Head-to-head
XLogP3: 3.8 (Target) vs 2.28 (Riluzole)
Target
Riluzole
Supports CNS penetration modeling context
Computed value; in vivo confirmation required
Lipophilicity CNS drug design Blood-brain barrier

TPSA Similarity to Riluzole Supports Oral Bioavailability

The topological polar surface area (TPSA) of the target compound is 78.7 Ų, nearly identical to that of riluzole (76.38 Ų) [1][2]. TPSA values below 140 Ų are strongly associated with acceptable oral absorption, and values below 90 Ų are favourable for CNS penetration [3]. The near-identity in TPSA indicates that the target compound retains the oral drug-likeness of riluzole while offering differentiated lipophilicity (see Evidence Item 1).

TPSA Similarity
Head-to-head
TPSA: 78.7 Ų (Target) vs 76.38 Ų (Riluzole); Δ = +2.32 Ų
Supports oral absorption modeling context
Near-identical TPSA to riluzole; in vitro permeability data not available
Drug-likeness Oral bioavailability Physicochemical profiling

Potency Edge of 2-Imino-Benzothiazoline Scaffold Over 2-Aminobenzothiazoles

In a systematic in vivo antiglutamate study by Jimonet et al., 3-substituted-2-imino-benzothiazolines demonstrated ED₅₀ values as low as 1.0–1.1 mg/kg i.p., representing up to a 3.2-fold improvement in potency over the parent 2-aminobenzothiazole riluzole (ED₅₀ = 3.2 mg/kg i.p.) [1]. While the target compound itself has not been directly tested in this assay, it shares the identical 2-imino-3-substituted benzothiazoline core and N3-ester side chain motif found in the most potent congeners of this series [1]. Compounds lacking N3-substitution (e.g., 6-butyl-2-benzothiazolamine, CAS 65948-20-1) belong to the less potent 2-aminobenzothiazole class [1].

Scaffold Potency Context
Class-level inference
Scaffold class reported ED₅₀ range: 1.0–3.2 mg/kg i.p. (riluzole: 3.2 mg/kg i.p.)
Class-level antiglutamate assay response context, not compound-specific
Target compound not directly tested; data from structural analogs
Antiglutamate activity CNS pharmacology SAR

Hydrobromide Salt for Enhanced Solubility and Stability

The hydrobromide salt of the target compound (CAS 1351596-78-5, MW 359.28 g/mol, purity ≥95%) provides enhanced aqueous solubility and improved long-term chemical stability compared to the free base form (CAS 1334373-12-4) [1]. Hydrobromide salts of benzothiazole amines are established in the literature as being significantly more water-soluble and resistant to oxidative degradation (discoloration upon aging) than their corresponding free bases [2]. This salt form is commercially available at 250 mg, 500 mg, and 1 g pack sizes from Fluorochem .

Salt Form Profile
Class-level
Hydrobromide salt (purity ≥95%) vs free base; solubility difference not quantified
Salt form may improve aqueous solubility for assay preparation
Class-level evidence for benzothiazole amine salts
Salt selection Formulation Aqueous solubility

Methyl 2-(6-butyl-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate – Procurement Application Scenarios


CNS Drug Discovery for Glutamate-Mediated Disorders

Based on the class-level potency advantage of 2-imino-3-substituted benzothiazolines over 2-aminobenzothiazoles (up to 3.2-fold improvement in in vivo ED₅₀) [1], and the compound's higher predicted BBB penetration (XLogP3 = 3.8 vs. riluzole's 2.28) [2][3], this compound is a structurally rational starting point for medicinal chemistry campaigns seeking next-generation antiglutamate agents. The hydrobromide salt form is recommended for initial in vivo pharmacokinetic studies due to its superior aqueous solubility .

Prodrug Design and Carboxylic Acid Bioisostere Exploration

The methyl ester at the N3 position serves as a hydrolytically labile prodrug handle, convertible to the corresponding carboxylic acid under physiological or synthetic conditions. This enables systematic SAR exploration of ester vs. acid vs. amide derivatives while maintaining the 6-n-butyl-2-imino-benzothiazoline core. The scaffold's established antiglutamate activity [1] provides a validated biological starting point for prodrug optimization.

HTS Library Enrichment for Ionotropic Glutamate Receptor Modulators

Given the riluzole-related 2-imino-benzothiazoline scaffold's demonstrated interaction with excitatory amino acid-mediated neurotransmission [1], this compound is a logical inclusion in focused screening decks targeting NMDA, AMPA, or kainate receptors. Its physicochemical profile (TPSA = 78.7 Ų, XLogP3 = 3.8) falls within drug-like space [2][3], reducing the risk of assay interference from aggregation or non-specific binding frequently observed with more lipophilic benzothiazole derivatives.

Chemical Biology Tool for SCD Pathway Investigation

Although the target compound itself has not been profiled against SCD, structurally related benzothiazole derivatives (e.g., SW203668) have been identified as potent, CYP4F11-activatable irreversible SCD inhibitors with tumor-cell-selective cytotoxicity (IC₅₀ = 0.007–0.116 μM) [4]. The 6-butyl-2-imino-benzothiazoline scaffold may serve as a novel starting point for SCD inhibitor development, particularly given the differentiated 6-substituent and N3-ester side chain relative to known SCD-active benzothiazoles.

Application
Selection Property
Validation Focus
Glutamate signaling pathway research
2-Imino-3-substituted scaffold with reported antiglutamate ED₅₀ context
In vivo antiglutamate assay response
Ester prodrug hydrolysis studies
Methyl ester as a hydrolytically labile handle
Carboxylic acid derivative synthesis and SAR
Ionotropic glutamate receptor screening
Physicochemical profile within drug-like range for CNS library enrichment
Receptor binding and functional assay response
SCD pathway inhibitor discovery context
Structurally related to benzothiazole SCD probes; cell-permeable scaffold
Cell-model response endpoints; target engagement profiling
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